molecular formula C13H18N2O3 B3033712 1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid CAS No. 1142209-94-6

1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid

Cat. No.: B3033712
CAS No.: 1142209-94-6
M. Wt: 250.29 g/mol
InChI Key: LTUAQLZDZOZVEL-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1H-pyrrol-2-yl)carbonyl]-piperidine-3-carboxylic acid (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a piperidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a 3,5-dimethyl-pyrrole-2-carbonyl moiety. The carboxylic acid group at position 3 provides a polar, ionizable site, influencing solubility and interactions with biological targets.

Properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-8-6-9(2)14-11(8)12(16)15-5-3-4-10(7-15)13(17)18/h6,10,14H,3-5,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUAQLZDZOZVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)N2CCCC(C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152908
Record name 3-Piperidinecarboxylic acid, 1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142209-94-6
Record name 3-Piperidinecarboxylic acid, 1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142209-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling of Piperidine-3-Carboxylic Acid with 3,5-Dimethyl-1H-pyrrole-2-carbonyl Chloride

A widely reported method involves the direct acylation of piperidine-3-carboxylic acid using 3,5-dimethyl-1H-pyrrole-2-carbonyl chloride. This approach leverages carbodiimide-based coupling agents to activate the carboxylic acid group for nucleophilic attack by the piperidine amine.

Reaction Conditions and Reagents

  • Activation Step : Piperidine-3-carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dioxane or tetrahydrofuran (THF). These agents facilitate the formation of an active ester intermediate, enhancing electrophilicity at the carbonyl carbon.
  • Coupling Step : 3,5-Dimethyl-1H-pyrrole-2-carbonyl chloride is introduced to the activated intermediate, often under nitrogen atmosphere, to prevent hydrolysis. The reaction typically proceeds at reflux (80–150°C) for 4–12 hours.
  • Workup : Post-reaction, the mixture is diluted with water and dichloromethane (DCM). The organic layer is washed with sodium hydroxide to remove unreacted reagents, dried over sodium sulfate, and concentrated. Purification via flash chromatography (silica gel, DCM/methanol) yields the target compound.
Example Protocol:
  • Dissolve piperidine-3-carboxylic acid (1.3 mmol) in dioxane (6 mL).
  • Add EDCI·HCl (1.95 mmol) and HOBt (1.3 mmol), stir for 2 hours at room temperature.
  • Add 3,5-dimethyl-1H-pyrrole-2-carbonyl chloride (1.3 mmol), reflux for 7 hours.
  • Concentrate under reduced pressure, partition between DCM and water.
  • Purify via flash chromatography (DCM/MeOH 99:1).

Yield : ~30–40%.

Protection-Deprotection Strategy for Enhanced Selectivity

To mitigate side reactions (e.g., over-acylation), a Boc (tert-butoxycarbonyl) protection strategy is employed for the piperidine nitrogen.

Stepwise Synthesis

  • Protection : Treat piperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form 1-Boc-piperidine-3-carboxylic acid.
  • Acylation : React the Boc-protected derivative with 3,5-dimethyl-1H-pyrrole-2-carbonyl chloride using EDCI/HOBt, as described in Section 1.1.
  • Deprotection : Remove the Boc group via acidolysis (e.g., hydrochloric acid in dioxane) to yield the final compound.
Advantages:
  • Prevents unwanted N-acylation of the piperidine ring.
  • Improves solubility of intermediates in organic solvents.

Zirconium-Catalyzed Synthesis of Diacylpyrroles

Emerging methodologies using Zr catalysts enable the direct coupling of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds to form diacylpyrroles. Although untested for this specific compound, adapting this protocol could involve:

  • Synthesizing an N-acyl α-aminoaldehyde from piperidine-3-carboxylic acid.
  • Reacting with a 1,3-dicarbonyl precursor (e.g., acetylacetone) in the presence of ZrCl₄.
  • Hydrolyze intermediates to yield the carboxylic acid functionality.

Potential Benefits : High functional group tolerance and stereochemical control.

Comparative Analysis of Methods

Method Yield Complexity Functional Group Tolerance
EDCI/HOBt Coupling 30–40% Moderate Limited by acyl chloride stability
Boc Protection Approach 40–50% High Improved selectivity
Van Leusen Cyclization Not reported High Requires pre-functionalized substrates
Zr-Catalyzed Synthesis Up to 88% Moderate Broad (alkyl, aryl, heteroaryl)

Challenges and Optimization Opportunities

  • Low Yields : The steric hindrance of the 3,5-dimethylpyrrole group impedes acylation efficiency. Microwave-assisted synthesis or flow chemistry could enhance reaction kinetics.
  • Purification Difficulties : Silica gel chromatography struggles with polar intermediates. Alternative techniques (e.g., preparative HPLC) may improve recovery.
  • Scalability : EDCI/HOBt protocols generate stoichiometric waste. Transitioning to polymer-supported reagents (e.g., PS-DCC) could streamline purification.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures show broad-spectrum antibacterial activity against various pathogens.

Table 1: Antibacterial Activity Against Test Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Mode of Action
Escherichia coli50 µg/mLBactericidal
Staphylococcus aureus100 µg/mLBacteriostatic
Bacillus subtilisNo inhibition observed-

This table illustrates the varying efficacy of the compound against different bacterial strains, highlighting its potential as a therapeutic agent in treating infections.

Neurological Research

The compound's structural features suggest potential applications in neurological research. Its ability to interact with neurotransmitter systems makes it a candidate for studying neurodegenerative diseases. Preliminary studies indicate that it may modulate neuroprotective pathways, although further research is needed to confirm these effects.

Case Studies

A recent study published in the Journal of Medicinal Chemistry explored the pharmacokinetics and bioavailability of this compound in animal models. The study found that it exhibited favorable absorption characteristics and a half-life conducive to therapeutic use.

Case Study Summary:

  • Study Title: Pharmacokinetics of 1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid
  • Findings: Demonstrated effective absorption and moderate half-life in vivo.
  • Implications: Supports further development for medicinal applications.

Synthesis and Production

The synthesis of this compound can be achieved through multi-step organic reactions involving controlled conditions to ensure high yields. Techniques such as microwave-assisted synthesis and continuous flow synthesis are being explored for industrial-scale production.

Table 2: Synthetic Routes for Production

MethodDescriptionYield (%)
Microwave-assisted synthesisRapid heating to enhance reaction rates85
Continuous flow synthesisContinuous processing for scalability90

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their functional differences:

Compound Core Structure Key Substituents Biological Activity/Properties Key Differences vs. Compound A Ref.
Compound A Piperidine-3-carboxylic acid 1-[(3,5-Dimethyl-1H-pyrrol-2-yl)carbonyl] Unknown (predicted: enzyme inhibition) Reference compound
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid Piperidine-3-carboxylic acid 1-[(3,5-Dimethylpyrazol-4-yl)sulfonyl] High solubility, discontinued (safety/toxicity?) Sulfonyl linker vs. carbonyl; pyrazole vs. pyrrole ring
1-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid Pyrrolidine-3-carboxylic acid 1-[(3,5-Dimethylpiperidin-1-yl)sulfonyl] Unknown Pyrrolidine (5-membered) vs. piperidine (6-membered) ring
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Piperidine-3-carboxylic acid 1-(tert-butoxycarbonyl), 4-phenyl Safety data available (hazardous) Bulky phenyl and BOC groups; lacks heteroaromatic substituent
3-(1H-Pyrrol-3-yl)-1H-inden-1-ones Indenone 3-(1H-pyrrol-3-yl) Synthetic intermediate for bioactive molecules Indenone core vs. piperidine-carboxylic acid
[1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone Pyrrole 3-Benzoyl, 1-(3,5-difluoro-4-hydroxyphenyl) Aldose reductase inhibitor (IC₅₀: sub-μM) Benzoyl group replaces piperidine-carboxylic acid

Key Observations

Substituent Effects: Carbonyl vs. Heteroaromatic Rings: The 3,5-dimethyl-pyrrole in Compound A offers steric hindrance and metabolic stability compared to pyrazole derivatives (e.g., ), which may exhibit different electronic profiles due to the pyrazole’s two adjacent nitrogen atoms.

Pharmacological Implications: Acid Groups: The carboxylic acid in Compound A contrasts with bioisosteres like ketones (e.g., ) or amides (e.g., ), affecting ionization state (pKa ~4–5) and membrane permeability.

Synthetic Accessibility :

  • Diastereoselective routes (e.g., rhodium-catalyzed 1,4-additions ) could be adapted for piperidine ring functionalization. Pyrrole synthesis methods (e.g., silver triflate-catalyzed tandem reactions ) may apply to Compound A’s pyrrole moiety.

Research Findings and Data Tables

Physicochemical Properties

Property Compound A 1-[(3,5-Dimethylpyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid [1-(3,5-Difluorophenyl)pyrrole]phenylmethanone
Molecular Weight 278.32 (calc.) 332.35 (hydrochloride salt; ) 313.28 ()
LogP ~1.5 (predicted) Not reported 2.8 (experimental; )
Solubility Moderate (carboxylic acid) >71 mg/mL (pH 7; ) Low (lipophilic ketone)
pKa ~4.2 (carboxylic acid) Not reported ~7.0 (phenolic -OH; )

Biological Activity

1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C₁₄H₁₈N₂O₃
  • Molecular Weight: 264.32 g/mol
  • CAS Number: 1142210-39-6

The presence of a pyrrole moiety is significant as it contributes to the compound's biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance, compounds containing the pyrrole structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL for selected pyrrole derivatives, indicating promising antibacterial potential compared to standard antibiotics like ciprofloxacin .

Antiviral Activity

Pyrrole-based compounds have also demonstrated antiviral properties. In particular, derivatives similar to this compound have been tested against viruses such as herpes simplex virus (HSV) and hepatitis A virus (HAV). One study highlighted that certain pyrrole derivatives exhibited significant anti-HSV activity with effective concentrations leading to viral titer reductions of over 50% .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism often involves the modulation of signaling pathways associated with inflammation .

Anticancer Activity

The anticancer properties of pyrrole derivatives are particularly noteworthy. Recent studies have identified that compounds containing the pyrrole moiety can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of anti-apoptotic proteins. For example, compounds were found to enhance apoptotic activity in human cancer cell lines such as H460 and A549 .

Data Tables

Activity Type Target Effect Reference
AntimicrobialStaphylococcus aureusMIC: 3.12 - 12.5 µg/mL
AntiviralHSV>50% reduction in viral titer
Anti-inflammatoryCytokine inhibitionReduced inflammation
AnticancerH460, A549 cell linesInduced apoptosis

Case Studies

  • Antiviral Activity Study : A specific derivative was tested against HSV in vitro, showing a significant decrease in viral replication at concentrations below toxic levels .
  • Anticancer Research : A series of experiments conducted on various cancer cell lines demonstrated that modifications to the piperidine ring enhanced the apoptotic effects, suggesting a structure-activity relationship that could guide future drug design efforts .

Q & A

Q. What are the recommended synthetic routes for preparing 1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid?

Answer: The compound can be synthesized via multi-step protocols involving:

  • Step 1: Coupling reactions using palladium catalysts (e.g., palladium diacetate) with tert-butyl XPhos ligands under inert atmospheres (40–100°C, 5.5 hours) to introduce the pyrrole-carbonyl moiety .
  • Step 2: Hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) using hydrochloric acid (36.5% mass) in water at 93–96°C for 17 hours to yield the carboxylic acid derivative .
    Key Data:
Reagent/ConditionRoleYield
Pd(OAc)₂/XPhosCatalyst system~60–80% (estimated)
HCl (aq.)Hydrolysis agentQuantitative conversion

Q. How can researchers validate the structural identity of this compound?

Answer:

  • X-ray crystallography: Use SHELXL for refinement of high-resolution single-crystal data. Validate with R-factors (<5% for high-quality structures) and check for twinning using SHELXD .
  • Spectroscopic methods: Compare NMR (¹H/¹³C) and HRMS data with computed PubChem entries (e.g., InChIKey: NQQPVABHZYPINF-UHFFFAOYSA-N for related analogs) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder or twinning) be resolved during refinement?

Answer:

  • Disorder handling: Use SHELXL’s PART instruction to model alternative conformations. Apply geometric restraints to maintain chemically reasonable bond lengths/angles .
  • Twinning analysis: Employ SHELXD’s HKLF 5 format for twinned data. Calculate the Flack parameter to assess absolute structure accuracy .
    Example Workflow:

Collect data at high resolution (<1.0 Å).

Use PLATON to detect twinning (e.g., BASF parameter >0.4 indicates twinning).

Refine with SHELXL using TWIN and BASF commands .

Q. What strategies optimize solubility for in vitro pharmacological assays?

Answer:

  • pH adjustment: At pH 7.4, solubility is >43.2 µg/mL for structurally related sulfonamide-piperidine analogs .
  • Co-solvents: Use DMSO (≤0.1% v/v) to enhance solubility without cytotoxicity.
  • Salt formation: Explore sodium or potassium salts via counterion exchange (e.g., potassium trifluoroborate intermediates in analogs) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Answer:

  • Analog synthesis: Modify the pyrrole (e.g., substituents at 3,5-dimethyl positions) and piperidine (e.g., carboxylate vs. amide) moieties. For example, replace the pyrrole with pyrazole (see ERG channel activators like RPR260243) .
  • Biological assays: Use electrophysiology (e.g., patch-clamp) to assess activity against ion channels (e.g., ERG) or enzyme inhibition assays (e.g., acetylcholinesterase) .

Q. What analytical methods resolve contradictions in purity assessments?

Answer:

  • HPLC-DAD/MS: Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Compare retention times and UV spectra with standards.
  • Elemental analysis: Verify %C, %H, %N against theoretical values (e.g., C: 58.3%, H: 6.9%, N: 9.7% for C₁₅H₂₁N₃O₄) .
  • NMR spiking: Add authentic samples to mixtures to confirm peak assignments.

Methodological Considerations

  • Safety protocols: Refer to SDS guidelines for related piperidine-carboxylic acids (e.g., wear PPE, handle in fume hoods due to irritant hazards) .
  • Data validation: Cross-check computational predictions (e.g., PubChem’s InChI descriptors) with experimental results to mitigate errors in stereochemical assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid
Reactant of Route 2
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1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid

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